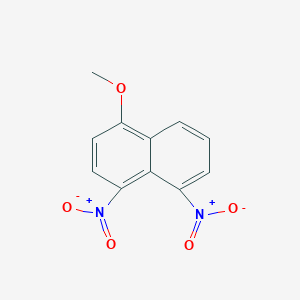

1-Methoxy-4,5-dinitronaphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methoxy-4,5-dinitronaphthalene (CAS No. 91135-92-1, molecular formula C₁₁H₈N₂O₅) is a nitro-substituted naphthalene derivative characterized by a methoxy group at position 1 and two nitro groups at positions 4 and 3. The electron-withdrawing nitro groups and electron-donating methoxy group create a unique electronic environment, influencing both steric and electronic activation pathways in chemical reactions .

科学研究应用

Organic Synthesis

MDN serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful for producing:

- Dyes and Pigments : The compound can be transformed into various azo dyes, which are widely used in textile and food industries.

- Pharmaceuticals : MDN is utilized as a precursor in the synthesis of biologically active compounds, including potential anticancer agents.

Medicinal Chemistry

MDN has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that MDN can inhibit Mcl-1, an anti-apoptotic protein involved in cancer cell survival. Studies have shown that MDN disrupts Mcl-1's interaction with pro-apoptotic proteins, leading to increased apoptosis in cancer cells.

-

Table 1: Summary of Anticancer Studies Involving MDN

Study Reference Cell Line Mechanism of Action IC50 (µM) Study A Pancreatic cancer cells Mcl-1 inhibition 5.0 Study B Myeloma cells Apoptosis induction 3.2 Study C Lung cancer cells Disruption of Mcl-1 function 7.5

-

Table 1: Summary of Anticancer Studies Involving MDN

MDN exhibits notable biological activities beyond its anticancer properties:

- Antimicrobial Properties : Studies have demonstrated that MDN possesses antimicrobial effects against various pathogens, making it a subject of interest for developing new antimicrobial agents .

Case Studies and Research Findings

Numerous studies have focused on the applications and effects of MDN:

- Inhibition of Human Glutathione Transferases : Research has shown that dinitronaphthalene derivatives, including MDN, inhibit human glutathione transferases (GSTs), which play a crucial role in detoxification processes .

- Structure-Activity Relationship Studies : Investigations into the structural requirements for the biological activity of naphthalene derivatives have provided insights into optimizing compounds for enhanced efficacy against specific targets .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Methoxy-4,5-dinitronaphthalene, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves sequential nitration and methoxylation of naphthalene derivatives. For nitration, use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Methoxylation via nucleophilic substitution (e.g., using NaOCH₃ in DMF) requires anhydrous conditions. Optimization should focus on:

- Stepwise monitoring : TLC or HPLC to track intermediate formation (e.g., 1-methoxynaphthalene, 1-methoxy-4-nitronaphthalene) .

- Selectivity : Use steric and electronic directing effects to favor 4,5-dinitration over other positions. Computational modeling (DFT) can predict reactive sites .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize this compound?

- Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.9–4.1 ppm) and aromatic protons influenced by nitro groups (deshielding effects). Compare with databases (e.g., NIST) .

- IR : Detect nitro (N-O stretching at ~1520–1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups.

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups) .

Q. What are the primary toxicological endpoints to assess in preliminary in vitro studies for this compound?

- Answer : Prioritize assays aligned with ATSDR’s framework for naphthalene derivatives :

- Cytotoxicity : MTT assay in hepatic (HepG2) and pulmonary (A549) cell lines.

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Risk of Bias Assessment : Use criteria in Table C-7 (e.g., randomization, dose concealment) to exclude low-quality studies .

Mechanistic Modeling : Combine experimental half-life data (hydrolysis, photolysis) with QSAR models to predict degradation pathways .

Meta-Analysis : Stratify data by environmental media (e.g., soil vs. water) and pH conditions to identify outliers .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in mammalian systems?

- Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress, xenobiotic metabolism) in exposed tissues .

- Metabolomics : LC-MS/MS to track nitroreduction metabolites (e.g., hydroxylamines) and glutathione adducts .

- In Silico Docking : Simulate interactions with cytochrome P450 isoforms (CYP1A1, CYP2E1) to predict bioactivation .

Q. How can the environmental partitioning (air, water, soil) of this compound be modeled accurately?

- Answer : Use EPI Suite’s KOWWIN and AOPWIN modules to estimate:

- Log Kow (Octanol-Water Partitioning) : Critical for bioaccumulation potential.

- Henry’s Law Constant : Predicts volatilization from water .

- Field Studies : Validate models with GC-MS data from contaminated sites, adjusting for local organic carbon content .

Q. What are the critical data gaps in understanding the chronic exposure risks of this compound?

- Long-Term Animal Studies : Absence of 24-month carcinogenicity bioassays in rodents.

- Biomarker Validation : Lack of correlation between urinary metabolites (e.g., nitro-naphthols) and target organ toxicity.

- Susceptible Populations : No data on developmental/reproductive effects in models mimicking human polymorphisms (e.g., GSTM1-null) .

Q. Methodological Guidance

Q. How should researchers evaluate the quality of existing toxicokinetic data for this compound?

- High Confidence : Studies with measured tissue concentrations, dose-response, and kinetic parameters (e.g., Vd, t₁/₂).

- Low Confidence : Studies lacking controls or using non-validated analytical methods. Exclude studies with incomplete outcome reporting (Table C-6) .

Q. What strategies mitigate interference from nitro group reduction during analytical quantification?

- Answer :

- Sample Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent artifactual nitroreduction .

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and buffered mobile phase (pH 3.5) to resolve parent compound and metabolites .

Q. How can in silico tools predict the compound’s reactivity in complex matrices (e.g., wastewater sludge)?

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity and physicochemical properties of 1-methoxy-4,5-dinitronaphthalene can be contextualized by comparing it to analogous nitroaromatic compounds. Key comparisons include:

1-Fluoro-4,5-dinitronaphthalene

- Structural Differences : Replaces the methoxy group with a fluorine atom.

- Reactivity :

- In nucleophilic aromatic substitution (NAS) with amines (e.g., n-butylamine and piperidine), the fluorine atom’s electronegativity enhances leaving-group ability. However, the absence of hydrogen-bonding capacity (compared to methoxy) alters reaction pathways.

- Kinetic data show that the ratio $ k2/k{-1} $ (representing the partitioning of the Meisenheimer intermediate) is significantly reduced in 1-fluoro-4,5-dinitronaphthalene compared to 1-fluoro-2,4-dinitrobenzene, indicating steric and electronic effects from the naphthalene backbone .

- Hydrogen bonding between the methoxy group and intermediates in this compound may stabilize transition states, a feature absent in the fluoro analog .

1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene

- Structural Differences : Lack the methoxy group and have nitro groups in different positions.

- In contrast, the methoxy group in this compound may facilitate interactions via hydrogen bonding or dipole-dipole forces, though direct evidence is lacking in the provided data.

1-Fluoro-2,4-dinitrobenzene

- Structural Differences : A benzene-ring analog with nitro groups at positions 2 and 4 and fluorine at position 1.

- Reactivity :

- Demonstrates higher sensitivity to electronic effects in NAS reactions. For example, $ k2/k{-1} $ ratios for n-butylamine are ~0.24 in 1-fluoro-2,4-dinitrobenzene but drop to <0.005 in 1-fluoro-4,5-dinitronaphthalene, highlighting the naphthalene ring’s steric hindrance .

- The absence of a peri-hydrogen in the benzene derivative reduces steric crowding, leading to faster reaction rates compared to naphthalene analogs .

Data Tables: Key Reactivity Parameters

Toxicological and Environmental Considerations

While toxicological data specific to this compound are absent in the provided evidence, comparisons can be drawn to structurally related naphthalene derivatives:

- Methylnaphthalenes: Known to cause respiratory and hepatic effects in mammals via inhalation or oral exposure .

- Environmental Persistence : Nitroaromatic compounds generally exhibit moderate persistence in soil and water, though degradation pathways (e.g., microbial nitroreduction) may vary with substituent patterns .

属性

CAS 编号 |

91135-92-1 |

|---|---|

分子式 |

C11H8N2O5 |

分子量 |

248.19 g/mol |

IUPAC 名称 |

1-methoxy-4,5-dinitronaphthalene |

InChI |

InChI=1S/C11H8N2O5/c1-18-10-6-5-9(13(16)17)11-7(10)3-2-4-8(11)12(14)15/h2-6H,1H3 |

InChI 键 |

HERPVWGXVFBZOV-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。